Diphenethyldiphenylsilane

Description

Contextualization of Organosilicon Compounds in Modern Chemical Science

Organosilicon compounds, characterized by the presence of carbon-silicon bonds, are a cornerstone of modern chemical science. acs.org These synthetic compounds are valued for their unique combination of properties inherited from both organic and inorganic counterparts. Generally, they are colorless, flammable, hydrophobic, and stable in air. acs.org The carbon-silicon bond is longer and weaker than a carbon-carbon bond and is polarized towards the more electronegative carbon atom. acs.org This polarity, and the high energy of the silicon-oxygen bond, makes silicon susceptible to nucleophilic attack, a key feature in its chemistry. acs.org

The applications of organosilicon compounds are vast and varied, ranging from consumer products like sealants and adhesives to specialized uses in agriculture and medicine. acs.orgacs.org In materials science, they are fundamental to the production of silicones, which are used in applications from medical devices to coatings. researchgate.net Furthermore, their stability and reactivity make them indispensable in organic synthesis, where they function as protecting groups, reagents, and catalysts. researchgate.net

Significance of Diphenethyldiphenylsilane as a Model Organosilane System

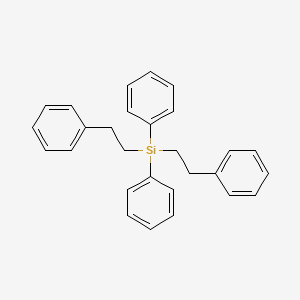

While extensive research on every organosilane is not always available, compounds like Diphenethyldiphenylsilane serve as important examples within the broader class. With the chemical formula C28H28Si and the CAS number 18762-94-2, its structure features two phenethyl groups and two phenyl groups attached to a central silicon atom. nih.govchemicalbook.com

The study of such molecules contributes to a deeper understanding of the fundamental principles of organosilicon chemistry. The specific arrangement of aromatic groups around the silicon center in Diphenethyldiphenylsilane can influence its electronic properties, thermal stability, and reactivity. While specific studies detailing its role as a model system are not widely published, its structure is representative of tetraorganosilanes, making it a relevant subject for foundational research into the structure-property relationships of these materials.

Interactive Data Table: Properties of Diphenethyldiphenylsilane

| Property | Value |

| Chemical Formula | C28H28Si |

| Molecular Weight | 392.62 g/mol |

| CAS Number | 18762-94-2 |

| Synonyms | Silane (B1218182), diphenylbis(2-phenylethyl)- |

Historical Development and Current Frontiers in Organosilane Research

The field of organosilicon chemistry dates back to 1863, with the first synthesis of an organochlorosilane by Charles Friedel and James Crafts. acs.org This was followed by their synthesis of tetraethylsilane. univaq.it However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the extensive groundwork for the field, including the coining of the term "silicone." acs.org A significant leap in the commercial application of organosilicon compounds occurred after 1940, with the development of silicone resins, coatings, and polymers. univaq.it

The post-World War II era saw a surge in research aimed at producing organofunctional silanes, leading to the development of crucial processes like hydrosilylation. researchgate.net This reaction, which involves the addition of a Si-H bond across an unsaturated bond, became a cornerstone of organosilane synthesis. researchgate.net

Current research continues to push the boundaries of organosilicon chemistry. Frontiers include the development of novel catalysts for more efficient and selective syntheses, the creation of new materials with tailored electronic and photophysical properties, and the exploration of their applications in areas like medicine and sustainable energy. adhesivesmag.comorganic-chemistry.org The synthesis of complex molecules using organosilicon reagents remains a vibrant area of investigation. organic-chemistry.org

Overview of Academic Research Areas Pertinent to Diphenethyldiphenylsilane

Academic research relevant to compounds like Diphenethyldiphenylsilane falls into several key areas of organosilicon chemistry:

Synthesis and Reactivity: The development of new synthetic routes to create specific organosilanes is a constant pursuit. Research in this area explores different catalysts and reaction conditions to achieve high yields and selectivity. acs.org The reactivity of the Si-C bond and the influence of the organic substituents are also fundamental areas of study.

Materials Science: Organosilanes are integral to the creation of advanced materials. uni-augsburg.deskoltech.ru Research focuses on how the incorporation of specific silane structures, such as the one found in Diphenethyldiphenylsilane, can influence the properties of polymers and other materials, including their thermal stability and mechanical strength. skoltech.ru

Catalysis: Organosilanes are not only products of catalytic reactions but can also be used as reagents in catalytic processes, particularly in reductions and cross-coupling reactions. acs.orgacs.org The steric and electronic properties of the silane, dictated by the organic groups attached to the silicon, can significantly impact the outcome of these reactions. acs.org

Computational Studies: Theoretical and computational chemistry provide valuable insights into the bonding, structure, and reactivity of organosilicon compounds. nih.gov These studies can predict properties and reaction mechanisms, guiding experimental work.

Structure

3D Structure

Properties

Molecular Formula |

C28H28Si |

|---|---|

Molecular Weight |

392.6 g/mol |

IUPAC Name |

diphenyl-bis(2-phenylethyl)silane |

InChI |

InChI=1S/C28H28Si/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27,28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H,21-24H2 |

InChI Key |

OQISRWPVZCPIJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC[Si](CCC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Diphenethyldiphenylsilane and Analogous Silanes

Strategic Approaches to Silicon-Carbon Bond Formation

The creation of Si-C bonds can be achieved through several reliable synthetic routes. These methods are foundational in organosilicon chemistry and are selected based on the desired molecular architecture, required purity, and scalability of the process.

A cornerstone of organometallic chemistry, the Grignard reaction is a widely utilized method for forming Si-C bonds. umkc.edulibretexts.org This approach involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable silicon halide precursor. libretexts.org For the synthesis of Diphenethyldiphenylsilane, this typically involves the reaction of phenethylmagnesium bromide with dichlorodiphenylsilane.

The process begins with the preparation of the Grignard reagent, where an organic halide reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgresearchgate.net The resulting Grignard reagent, which can be viewed as a carbanion source, acts as a potent nucleophile. umkc.edulibretexts.org This nucleophile then attacks the electrophilic silicon center of the halosilane, displacing the halide and forming a new Si-C bond. youtube.com The reaction is typically carried out under inert and anhydrous conditions, as Grignard reagents readily react with water and other protic solvents, which would quench the reagent and reduce the yield. libretexts.org

Table 1: Representative Grignard Reagent Coupling

| Grignard Reagent | Silane (B1218182) Precursor | Product | Solvent |

|---|---|---|---|

| Phenethylmagnesium Bromide | Dichlorodiphenylsilane | Diphenethyldiphenylsilane | Anhydrous Diethyl Ether/THF |

| Phenylmagnesium Bromide | Dichlorodimethylsilane | Dimethyldiphenylsilane | Anhydrous Diethyl Ether/THF |

Halosilanes are versatile precursors not only for direct alkylation or arylation but also for the synthesis of polysiloxanes through functionalization and subsequent polymerization. nih.govresearchgate.net This process involves two primary steps: hydrolysis and condensation. adhesivesmag.commdpi.com

Initially, hydrolyzable groups on the silicon atom, such as halides (-Cl) or alkoxy groups (-OR), react with water to form silanol (B1196071) groups (Si-OH). mdpi.comnih.gov This hydrolysis step can be catalyzed by either acids or bases. adhesivesmag.com The formed silanols are reactive intermediates that can then undergo self-condensation or co-condensation with other silanols or alkoxysilanes. adhesivesmag.comnih.gov

The condensation reaction forms a stable siloxane bond (Si-O-Si) and eliminates a small molecule, typically water or an alcohol. nih.govnih.gov When bifunctional or trifunctional silane precursors are used, this process can be repeated to build up polymeric chains or cross-linked networks, resulting in materials with a wide range of properties. nih.govmdpi.com The pH of the reaction medium significantly affects the rates of both hydrolysis and condensation. adhesivesmag.comnih.gov

Table 2: Key Steps in Silane Condensation Polymerization

| Step | Reactants | Products | Byproduct |

|---|---|---|---|

| Hydrolysis | ≡Si-OR + H₂O | ≡Si-OH + ROH | Alcohol |

| Water Condensation | ≡Si-OH + HO-Si≡ | ≡Si-O-Si≡ + H₂O | Water |

Acyclic Diene Metathesis (ADMET) is a powerful step-growth condensation polymerization technique used to create unsaturated polymers with high precision. wikipedia.orgresearchgate.net This method has been successfully applied to the synthesis of organosilicon-containing polymers. mdpi.com The ADMET process involves the reaction of α,ω-diene monomers in the presence of a transition metal catalyst, typically based on ruthenium or molybdenum. wikipedia.orgmdpi.com

The driving force for the polymerization is the removal of a volatile small molecule, usually ethylene (B1197577) gas, which shifts the equilibrium toward the formation of high molecular weight polymer chains. wikipedia.org This method is valued for its tolerance to a wide variety of functional groups and its ability to produce polymers with well-defined structures and high stereoregularity (often with a high percentage of trans-alkenes). wikipedia.orgmdpi.com For organosilane synthesis, monomers containing a silane core flanked by two terminal alkene functionalities are designed and polymerized via ADMET to yield unsaturated polysilanes. d-nb.info

Table 3: Examples of Catalysts in ADMET Polymerization

| Catalyst Type | Example Catalyst | Monomer Type | Key Feature |

|---|---|---|---|

| Ruthenium-based | Grubbs' Catalysts (1st, 2nd, 3rd Gen.) | Functionalized Dienes | High functional group tolerance wikipedia.org |

| Molybdenum-based | Schrock's Catalyst | Hydrocarbon Dienes | High activity |

Catalytic Systems for Efficient Organosilane Synthesis

The development of catalytic systems has revolutionized organosilane synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity compared to stoichiometric methods. frontiersin.org Both precious transition metals and, more recently, earth-abundant base metals have been employed to catalyze a variety of Si-C bond-forming reactions. thieme-connect.debeilstein-journals.org

Transition metal catalysis provides a versatile toolkit for synthesizing organosilanes. thieme-connect.de Catalysts based on metals such as palladium, ruthenium, iridium, and rhenium are effective in a range of transformations. dtic.milkyoto-u.ac.jpenergy.govnih.gov Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like an alkene or alkyne), is a particularly atom-economical method for producing organosilanes. mdpi.com

Palladium catalysts are widely used in cross-coupling reactions and C-H functionalization of silanols. kyoto-u.ac.jp Ruthenium catalysts can mediate the hydroxylation of hydrosilanes to silanols under mild conditions. kyoto-u.ac.jp Furthermore, iridium and rhodium catalysts have been employed in relay catalysis for the reductive ortho-C–H silylation of phenols, demonstrating the power of sequential catalytic processes. nih.gov Transition metal complexes featuring silylene ligands have also emerged as effective catalysts for reactions like hydrosilylation and hydrogenation. rsc.org

In a shift towards more sustainable and cost-effective chemistry, significant research has focused on replacing precious metals with earth-abundant base metals. beilstein-journals.orgpageplace.de Catalysts based on iron, cobalt, and nickel have proven to be powerful tools for organosilane synthesis. frontiersin.orgnih.gov These metals can catalyze hydrosilylation and dihydrosilylation reactions of unsaturated compounds, providing direct access to functionalized organosilanes. frontiersin.orgnih.gov

For instance, iron-based catalytic systems have been developed for the dihydrosilylation of terminal alkynes, showing high efficiency and regioselectivity. nih.gov Cobalt catalysts offer diverse reactivity, including enantioselective methods for synthesizing 1,1-disilylalkanes. frontiersin.orgnih.gov The use of these earth-abundant metals not only reduces the cost and environmental impact associated with precious metal catalysts but also opens up new avenues for reactivity and selectivity in organosilicon chemistry. frontiersin.orgnih.gov

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| 1,1-disilylalkanes |

| 1,9-decadiene |

| 1,5-hexadiene |

| Dichlorodimethylsilane |

| Dichlorodiphenylsilane |

| Diethyl ether |

| Dimethyldiphenylsilane |

| Diphenethyldiphenylsilane |

| Ethylene |

| Ethylmagnesium Bromide |

| Phenethylmagnesium bromide |

| Phenylmagnesium Bromide |

| Poly(octenylene) |

| Polysiloxanes |

| Tetrachlorosilane |

| Tetraethylsilane |

| Tetrahydrofuran (THF) |

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of complex organosilanes, such as diphenethyldiphenylsilane and its analogs, demands sophisticated methodologies that offer high degrees of control over molecular architecture and can be adapted for efficient production. Modern advancements in synthetic chemistry have provided powerful tools to address these challenges, focusing on selectivity and process optimization.

Stereoselective and Regioselective Synthesis of Substituted Silanes

Achieving precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific location of new chemical bonds (regioselectivity) is paramount in the synthesis of highly substituted silanes. These techniques are crucial for creating compounds with specific properties, as the spatial orientation and connectivity of substituents on the silicon atom can significantly influence the material's characteristics.

Research in this area has largely focused on transition-metal-catalyzed reactions, where the choice of metal, ligand, and reaction conditions dictates the outcome.

Catalytic Hydrosilylation: The addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond is a fundamental method for forming carbon-silicon bonds. The regioselectivity of this reaction—determining whether the silicon atom adds to the more substituted (Markovnikov) or less substituted (anti-Markovnikov) carbon—can be controlled by the catalyst. For instance, cobalt and manganese-based catalysts have been shown to facilitate the anti-Markovnikov hydrosilylation of terminal alkynes, leading to the formation of linear (Z)-vinylsilanes with high selectivity. organic-chemistry.org In contrast, copper(I) catalysts, with methanol (B129727) as an additive, can promote the formation of branched vinylsilanes. organic-chemistry.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-Si bonds with high stereoselectivity. A notable development is a three-component carbosilylation reaction involving internal alkynes, silicon electrophiles, and primary alkyl zinc iodides. nih.govresearcher.life By carefully selecting the ligand for the palladium catalyst, it is possible to synthesize either cis- or trans-tetrasubstituted vinyl silanes, demonstrating a high level of stereocontrol. nih.govresearcher.life Nickel-catalyzed cross-coupling methods have also been developed for the enantioconvergent synthesis of enantioenriched allenylsilanes from racemic starting materials, where the bulky silyl (B83357) group directs the regioselectivity of the bond formation. acs.org

The table below summarizes key findings in the selective synthesis of substituted silanes.

Interactive Table 1: Catalytic Systems for Selective Silane Synthesis

| Catalyst System | Reactants | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Cobalt(I) complex [HCo(PMe₃)₄] | Internal Alkynes, Hydrosilanes | Vinylsilanes | High Regio- and Stereoselectivity | organic-chemistry.org |

| Copper(I) with Methanol | Terminal Alkynes, Silicon-Copper reagents | Branched Vinylsilanes | High Branched Selectivity | organic-chemistry.org |

| Manganese Photocatalyst | Alkynes, Silanes | (Z)-Vinylsilanes | High anti-Markovnikov Selectivity | organic-chemistry.org |

| Palladium with selected ligand | Internal Alkynes, Silicon electrophiles, Alkyl zinc iodides | cis- or trans-Tetrasubstituted Vinylsilanes | High Stereoselectivity (cis or trans) | nih.govresearcher.life |

| Nickel with Chiral Pybox ligand | Racemic α-silylated propargylic bromides | Enantioenriched Allenylsilanes | High Regioselectivity | acs.org |

| [Ir(cod)Cl]₂ | Eugenol derivatives, Triethoxysilane | Organoalkoxysilanes | Excellent Regioselectivity | mdpi.com |

These advanced catalytic methods allow for the construction of complex silanes with precisely defined geometries, a critical requirement for developing materials analogous to diphenethyldiphenylsilane with tailored electronic and physical properties.

Flow Chemistry and Continuous Processing in Organosilane Production

The transition from traditional batch synthesis to continuous flow processing represents a significant innovation in the production of organosilanes. This approach offers enhanced safety, improved efficiency, better scalability, and superior product consistency.

Flow Chemistry for Silane Synthesis: Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology has been successfully applied to the synthesis of various organosilanes. For example, a streamlined flow procedure for the preparation of phenols from arylhydrosilanes involves minimal processing of intermediates, showcasing the efficiency of this technique. organic-chemistry.org More recently, photochemical transformations have been merged with flow chemistry to achieve highly scalable synthesis of organosilanols. nih.govresearchgate.net In one study, a continuous-flow setup for the photoinduced synthesis of organosilanols reduced the reaction time from 28 hours in a batch reactor to just 1 hour of residence time in the flow system, dramatically increasing productivity. nih.gov

Continuous Processing for Industrial Scale Production: On a larger industrial scale, continuous processes are essential for the economic production of foundational silicon compounds. Reactive distillation (RD) is a key technology used for producing ultrapure silane from trichlorosilane. aidic.itiscre28.org This process overcomes thermodynamic limitations by continuously removing the silane product from the reaction zone, achieving nearly complete conversion of the starting material (over 98%) and producing silane with purities exceeding 99.99999%. aidic.itiscre28.org

Extrusion technologies are also being used for the continuous processing of silicon-containing materials. For instance, a continuous process using extruders has been developed for recycling silane cross-linked polyethylene (B3416737) by selectively decomposing the siloxane bonds in supercritical alcohol. researchgate.net This demonstrates the potential for continuous systems to handle not just synthesis but also the processing and recycling of silane-based polymers.

The table below highlights different continuous processing techniques and their applications in the field of organosilane chemistry.

Interactive Table 2: Continuous Processing Techniques in Silane Chemistry

| Technique | Application | Key Advantages | Reference |

|---|---|---|---|

| Reactive Distillation (RD) | Ultrapure Silane Production from Trichlorosilane | Overcomes thermodynamic equilibrium, high conversion (>98%), high purity | aidic.itiscre28.org |

| Photochemical Flow Chemistry | Synthesis of Organosilanols | Drastically reduced reaction times, increased productivity, scalability | nih.govresearchgate.net |

| Extruder-based Reactor | Recycling of Silane Cross-linked Polyethylene | Continuous feed and processing, handling of polymers | researchgate.net |

| Metering Pump Systems | Precision metering of silanes for crosslinking | High precision, uniform product quality, process monitoring | lewa.com |

| Fluidized Bed Reactor (FBR) | Granular Polysilicon Production | Lower energy consumption, lower carbon footprint, continuous process | recsilicon.com |

These innovations in flow chemistry and continuous processing provide robust platforms for the synthesis of diphenethyldiphenylsilane and related complex organosilanes, enabling safer, more efficient, and scalable production routes from laboratory research to industrial application.

Elucidation of Reaction Mechanisms and Pathways Involving Diphenethyldiphenylsilane

Fundamental Principles of Organosilicon Reaction Mechanisms

The reactivity of organosilicon compounds, including diphenethyldiphenylsilane, is governed by the unique electronic properties of the silicon atom. Understanding these principles is crucial for elucidating the mechanisms of reactions in which these compounds participate.

Silicon, a third-period element, possesses valence p orbitals and energetically accessible, empty d orbitals. open.ac.ukquora.comlibretexts.orgutah.edu While the involvement of d-orbitals in bonding was a historical hypothesis, it is now widely accepted that their role is minimal due to significant energy differences with the orbitals of bonding partners. stackexchange.com Instead, the key to silicon's reactivity lies in the nature of its sigma (σ) and anti-bonding sigma-star (σ*) orbitals. stackexchange.comwikipedia.org The energy of atomic orbitals increases with the principal quantum number, and for a given shell, the energy increases in the order s < p < d < f. libretexts.org

The larger atomic radius of silicon compared to carbon, and its lower electronegativity, result in longer and weaker silicon-carbon (Si-C) bonds. wikipedia.org This polarization towards carbon makes the silicon atom susceptible to nucleophilic attack. wikipedia.org The presence of low-lying σ* orbitals is a critical factor in many organosilicon reactions. These orbitals can accept electron density, facilitating reactions that would be less favorable in analogous carbon compounds. stackexchange.comwikipedia.org

A defining characteristic of organosilicon chemistry is the ability of a silicon atom to stabilize negative charge on an adjacent carbon atom (an α-carbanion) and positive charge on a carbon atom two bonds away (a β-carbocation). wikipedia.orgnucleos.comscribd.com

β-Carbocation Stabilization: The stabilization of a β-carbocation, often referred to as the "beta-silicon effect," is also explained by hyperconjugation. wikipedia.org Here, the C-Si σ bonding orbital overlaps with the empty p-orbital of the carbocation. This delocalization of electron density from the C-Si bond to the positively charged carbon lowers the energy of the carbocation. wikipedia.org For this interaction to be maximal, an anti-periplanar arrangement between the silyl (B83357) group and the leaving group is required during the formation of the carbocation. wikipedia.org This effect can lead to significantly accelerated reaction rates, as seen in the solvolysis of β-silyl substituted compounds. baranlab.org

Detailed Mechanistic Investigations of Key Transformations

The study of reaction mechanisms provides a step-by-step description of how reactants are converted into products, including the identification of transient intermediates and transition states. wikipedia.orgnumberanalytics.com For organosilicon compounds like diphenethyldiphenylsilane, these investigations are essential for understanding and controlling their chemical behavior. acs.org

The electron-pushing formalism is a standard notation in organic chemistry used to illustrate the movement of electrons during a reaction. oregonstate.eduresearchgate.netlibretexts.org Curved arrows depict the flow of electron pairs, with the tail of the arrow originating from an electron-rich source (like a lone pair or a bond) and the head pointing to an electron-deficient sink. oregonstate.eduresearchgate.netorganicchemistrydata.org This method is crucial for visualizing bond-forming and bond-breaking events in a reaction mechanism. researchgate.netorganicchemistrydata.orgpearson.com

For reactions involving diphenethyldiphenylsilane, this formalism can be used to illustrate key mechanistic steps. For example, in a reaction where a nucleophile attacks the silicon atom, a curved arrow would show the movement of the nucleophile's lone pair to the silicon, while another arrow might show the cleavage of a Si-C or Si-O bond. wikipedia.org Similarly, in the formation of a β-carbocation, arrows would depict the departure of a leaving group and the subsequent stabilizing interaction of the C-Si bond. wikipedia.org

Table 1: Common Electron-Pushing Scenarios in Organosilicon Reactions

| Scenario | Description |

| Nucleophilic Attack at Silicon | An electron-rich species attacks the electrophilic silicon center, often leading to a pentacoordinate intermediate. open.ac.ukwikipedia.org |

| Protonation/Deprotonation | An acid or base removes or adds a proton, a common step in many reaction mechanisms. organicchemistrydata.org |

| Leaving Group Departure | A group attached to silicon or an adjacent carbon departs, often facilitated by the electronic effects of the silyl group. wikipedia.org |

| Rearrangement | Migration of a group, such as a phenyl group, from silicon to an adjacent atom. |

A reaction coordinate diagram is a graphical representation of the energy of a system as it progresses from reactants to products. numberanalytics.comlibretexts.orgyoutube.com The vertical axis represents potential energy, and the horizontal axis, the reaction coordinate, represents the progress of the reaction. numberanalytics.comlibretexts.org These diagrams provide valuable information about the thermodynamics and kinetics of a reaction. libretexts.org

Key features of a reaction coordinate diagram include:

Reactants and Products: The starting and ending points of the reaction.

Transition States: The highest energy points on the reaction path, representing the energy barrier (activation energy, ΔG‡) that must be overcome for the reaction to proceed. numberanalytics.comlibretexts.org

Intermediates: Local energy minima along the reaction coordinate, representing transient species formed during the reaction. numberanalytics.comnumberanalytics.comyoutube.com

For a hypothetical reaction of diphenethyldiphenylsilane, such as an electrophilic substitution, the reaction coordinate diagram would show the energy of the reactants, the transition state for the attack of the electrophile, the energy of the resulting intermediate (potentially a β-carbocation stabilized by the silicon), and the final products. wikipedia.orglibretexts.org The height of the activation energy barrier determines the reaction rate. libretexts.orglibretexts.org Computational chemistry methods are often used to calculate these energy profiles, providing detailed insights into the reaction mechanism. mdpi.comresearchgate.net

Kinetic Studies and Rate Law Determination

Kinetic studies measure the rate of a chemical reaction and how it is affected by factors such as concentration, temperature, and catalysts. mt.comuca.eduuomus.edu.iq This information is crucial for determining the reaction's rate law, which is a mathematical expression that describes the relationship between the reaction rate and the concentrations of the reactants. mt.comuca.edulibretexts.org

The rate law is determined experimentally by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. uca.edulibretexts.org For a reaction involving diphenethyldiphenylsilane and another reactant, say 'A', the rate law would take the general form:

Rate = k[Diphenethyldiphenylsilane]^x[A]^y

Here, 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. mt.comuca.edu The reaction order indicates how the concentration of a reactant affects the rate and provides insight into the number of molecules involved in the rate-determining step of the reaction. uca.eduuomus.edu.iq

Table 2: Interpreting Reaction Orders in Kinetic Studies

| Reaction Order | Effect on Rate | Interpretation |

| Zero-order | Rate is independent of the reactant's concentration. libretexts.org | The reactant is not involved in the rate-determining step. |

| First-order | Rate is directly proportional to the reactant's concentration. mt.com | One molecule of the reactant is involved in the rate-determining step. |

| Second-order | Rate is proportional to the square of the reactant's concentration. mt.com | Two molecules of the reactant are involved in the rate-determining step, or one molecule of each of two reactants. |

Kinetic data can be used to support or refute a proposed reaction mechanism. mt.comnih.gov For example, if a proposed mechanism for a reaction of diphenethyldiphenylsilane involves a slow, unimolecular dissociation as the first step, the reaction would be expected to follow first-order kinetics. If, however, the rate-determining step involves the collision of diphenethyldiphenylsilane with another molecule, second-order kinetics would be observed. mt.com By correlating the experimentally determined rate law with the molecularity of the steps in a proposed mechanism, a more complete understanding of the reaction pathway can be achieved. wikipedia.orgnih.gov

Experimental Kinetic Analysis of Reaction Orders

The determination of reaction orders is a fundamental aspect of chemical kinetics, providing insights into the molecularity of a reaction and the composition of its rate-determining step. libretexts.orgwikipedia.org For reactions involving diphenethyldiphenylsilane, kinetic studies would typically involve monitoring the concentration of reactants or products over time under various conditions.

Methodologies for Kinetic Analysis:

Initial Rates Method: This method involves measuring the instantaneous rate of reaction at the very beginning of the reaction for different initial concentrations of reactants. By systematically varying the concentration of one reactant while keeping others in excess, the order of the reaction with respect to that reactant can be determined. libretexts.org

Integral Method: This approach involves integrating the rate law to obtain an equation that relates the concentration of a reactant to time. The experimental data is then fitted to the integrated rate equations for different orders (zero, first, second) to see which provides the best fit. libretexts.orgox.ac.uk

Hypothetical Kinetic Data for a Reaction of Diphenethyldiphenylsilane:

Consider a hypothetical reaction where diphenethyldiphenylsilane reacts with an electrophile (E+). An experimental kinetic analysis might yield data similar to that presented in Table 1.

| Experiment | Initial [Diphenethyldiphenylsilane] (M) | Initial [E+] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, doubling the concentration of diphenethyldiphenylsilane doubles the initial rate, suggesting the reaction is first order with respect to diphenethyldiphenylsilane. Changing the concentration of the electrophile has no effect on the rate, indicating it is zero order with respect to E+. Therefore, the hypothetical rate law would be: Rate = k[Diphenethyldiphenylsilane].

Such kinetic analyses are crucial for proposing and validating reaction mechanisms. For instance, a first-order dependence on the silane (B1218182) might suggest a unimolecular rate-determining step, such as the formation of a reactive intermediate.

Isotopic Labeling Studies for Mechanistic Probes

Isotopic labeling is a powerful technique to trace the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. ias.ac.inbohrium.com In the context of diphenethyldiphenylsilane, isotopes of carbon (¹³C), hydrogen (²H or D), and silicon (²⁹Si) could be strategically incorporated to elucidate reaction mechanisms.

Applications of Isotopic Labeling:

Distinguishing between Intra- and Intermolecular Reactions: By labeling one of the reacting molecules, it is possible to determine if fragments are exchanged between different molecules or if rearrangements occur within the same molecule.

Identifying Bond Cleavage and Formation: The position of the isotopic label in the products can reveal which bonds are broken and which are formed during the reaction.

Probing for Symmetric Intermediates: If a reaction proceeds through a symmetric intermediate, isotopic labeling can lead to a scrambling of the label in the product, providing evidence for the existence of such an intermediate. ias.ac.in

Example of a Hypothetical Isotopic Labeling Study:

Consider the thermal rearrangement of a diphenethyldiphenylsilane derivative. To probe the mechanism, one of the phenethyl groups could be labeled with ¹³C at the benzylic position.

| Proposed Mechanism | Predicted ¹³C Distribution in Product |

| Intramolecular 1,2-migration | ¹³C remains at the benzylic position of the rearranged group. |

| Dissociation-recombination | Scrambling of the ¹³C label between the phenethyl and phenyl groups attached to silicon. |

This is a hypothetical data table for illustrative purposes.

The analysis of the product distribution by techniques like NMR spectroscopy or mass spectrometry would allow for the differentiation between these two plausible mechanisms. researchgate.net

Thermally Induced Rearrangements and Decomposition Pathways

The thermal stability and decomposition pathways of organosilanes are of significant interest for their applications in high-temperature materials and as precursors for ceramics. osti.govgelest.com The thermal behavior of diphenethyldiphenylsilane would be influenced by the strength of its Si-C and C-H bonds.

Potential Thermal Rearrangements:

Brook Rearrangement: While typically observed in α-silyl carbinols, analogous migrations of a silyl group from carbon to another atom can be induced thermally. organic-chemistry.orgwikipedia.org For diphenethyldiphenylsilane, rearrangements involving the phenyl or phenethyl groups might occur under specific conditions, potentially catalyzed by trace impurities.

Hydride Shift Reactions: The presence of β-hydrogens in the phenethyl groups makes β-hydride elimination a possible pathway, leading to the formation of styrene (B11656) and a diphenylsilyl hydride species. nsf.gov

Decomposition Pathways:

At elevated temperatures, the bonds within the diphenethyldiphenylsilane molecule will begin to cleave. The relative strengths of the Si-C(phenyl), Si-C(phenethyl), and C-C bonds will dictate the initial decomposition steps.

Homolytic Cleavage: The weakest bond is likely to break first, leading to the formation of radicals. The Si-C bond is generally weaker than the C-C bond. dtic.mil Pyrolysis studies of related phenylsilanes have shown that the elimination of a phenyl radical is a common primary decomposition step. dtic.mil

Ph₃Si-CH₂CH₂Ph → Ph₃Si• + •CH₂CH₂Ph

Ph₂(CH₂CH₂Ph)Si-Ph → Ph₂(CH₂CH₂Ph)Si• + •Ph

Radical Chain Reactions: The initially formed radicals can then participate in a series of secondary reactions, such as hydrogen abstraction from other molecules or addition to aromatic rings, leading to a complex mixture of products. dtic.mil

Elimination Reactions: As mentioned, β-hydride elimination can lead to the formation of stable molecules like styrene.

Illustrative Decomposition Products:

A study on the thermal decomposition of tetraphenylsilane (B94826) indicated the formation of benzene, biphenyl, and various silyl-substituted aromatic compounds, consistent with a free-radical mechanism. dtic.mil A similar, albeit more complex, product distribution would be expected for diphenethyldiphenylsilane.

| Temperature Range (°C) | Potential Major Decomposition Products | Dominant Pathway |

| 300 - 400 | Styrene, Diphenylsilane | β-Hydride Elimination |

| > 400 | Benzene, Toluene, Biphenyl, Diphenylsilane, Triphenylsilane, Polymeric materials | Radical Scission and Recombination |

This is a hypothetical data table for illustrative purposes based on the decomposition of related compounds.

Understanding these thermal pathways is critical for defining the operational limits of materials derived from diphenethyldiphenylsilane and for controlling the composition of silicon carbide or silicon carbonitride materials produced through its pyrolysis.

Spectroscopic Characterization and Molecular Architecture Elucidation of Diphenethyldiphenylsilane

Vibrational Spectroscopy Studies

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By analyzing the absorption or scattering of electromagnetic radiation, it is possible to identify the functional groups present and gain information about the molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The absorbed energy excites molecular vibrations, such as stretching and bending of chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an invaluable tool for structural identification.

For diphenethyldiphenylsilane, the FTIR spectrum is dominated by absorptions corresponding to its phenyl and phenethyl substituents. The key characteristic group frequencies are:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl rings typically appear at wavenumbers slightly above 3000 cm⁻¹, usually in the range of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethylenic bridge in the phenethyl groups are observed in the 3000-2850 cm⁻¹ region.

Aromatic C=C Stretching: The in-ring carbon-carbon stretching vibrations of the phenyl groups give rise to a series of characteristic absorptions, often of variable intensity, in the 1600-1450 cm⁻¹ range.

Si-Phenyl (Si-Ph) Vibrations: The stretching vibration of the silicon-phenyl bond is a key indicator and typically appears in the 1430-1425 cm⁻¹ region. Another characteristic absorption for the Si-Ph group is found near 1120 cm⁻¹. When two phenyl groups are attached to the silicon atom, this band may be split into a doublet.

C-H Bending: Aliphatic C-H bending (scissoring) vibrations of the -CH₂- groups are expected around 1470-1450 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the C-H bonds on the phenyl rings. The exact position of these bands can provide information about the substitution pattern of the aromatic ring. For monosubstituted benzene rings (as in the phenethyl group) and the phenyl groups attached to silicon, strong bands are expected around 740-690 cm⁻¹.

Table 1: Characteristic FTIR Absorption Frequencies for Diphenethyldiphenylsilane

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (-CH₂-CH₂-) | 3000 - 2850 | Medium-Strong |

| C=C Stretch | Aromatic (in-ring) | 1600 - 1450 | Medium-Variable |

| Si-Ph Stretch | Silicon-Phenyl | 1430 - 1425 | Medium-Strong |

| C-H Bend | Aliphatic (-CH₂-) | 1470 - 1450 | Medium |

| Si-Ph Vibration | Silicon-Phenyl | ~1120 | Strong |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This makes it particularly useful for analyzing symmetric, non-polar bonds.

In the analysis of diphenethyldiphenylsilane, Raman spectroscopy provides key information:

Symmetric Aromatic Ring Breathing: The symmetric "breathing" mode of the phenyl rings, where all C-C bonds stretch and contract in phase, gives a very strong and sharp signal, typically around 1000 cm⁻¹. This is often the most intense band in the Raman spectrum of phenyl-containing compounds.

Si-C Stretching: The symmetric stretching vibrations of the Si-C bonds are readily observable in the Raman spectrum. The intense Raman scattering involving silicon bonds is attributed to the displacement of the relatively large electron cloud of the silicon atom jkps.or.kr.

Aliphatic C-C Stretching: The stretching of the C-C bonds within the phenethyl groups will also be Raman active.

Raman and FTIR are complementary, and using both techniques provides a more complete picture of the vibrational modes of the molecule diva-portal.org. For instance, vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and electronic environment of atoms within a molecule. For diphenethyldiphenylsilane, ¹H, ¹³C, and ²⁹Si NMR are essential for a complete structural elucidation sandia.gov.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

For diphenethyldiphenylsilane, the ¹H NMR spectrum can be divided into distinct regions:

Aromatic Protons: The protons on the two phenyl groups directly attached to the silicon and the protons on the phenyl rings of the two phenethyl groups will resonate in the aromatic region, typically between 7.0 and 8.0 ppm oregonstate.edulibretexts.org. The signals may appear as complex multiplets due to spin-spin coupling between adjacent protons on the rings.

Phenethyl Protons: The four methylene (-CH₂-) protons of the two phenethyl groups will give rise to two distinct signals, likely appearing as triplets if coupling to each other is resolved.

The -Si-CH₂- protons are adjacent to the silicon atom and are expected to be shifted downfield relative to a simple alkane, likely in the range of 1.0-1.5 ppm.

The -CH₂-Ph protons are adjacent to the phenyl ring (benzylic position) and will be further downfield, typically in the range of 2.5-3.0 ppm libretexts.orglibretexts.org.

Table 2: Predicted ¹H NMR Chemical Shifts for Diphenethyldiphenylsilane

| Proton Type | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic H | Si-Ph & -CH₂-Ph | 7.0 - 8.0 | Multiplet |

| Methylene H | -CH₂-Ph | 2.5 - 3.0 | Triplet |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment and hybridization state uoi.gr.

The ¹³C NMR spectrum of diphenethyldiphenylsilane would show the following characteristic signals:

Aromatic Carbons: The carbons of the phenyl rings will resonate in the downfield region of the spectrum, typically between 125 and 150 ppm oregonstate.edulibretexts.org. Multiple signals are expected due to the different environments of the ipso- (directly attached to Si), ortho-, meta-, and para- carbons. The ipso-carbon (Si-C) often shows a distinct chemical shift compared to the other aromatic carbons.

Phenethyl Carbons: The two methylene carbons of the phenethyl groups will appear in the aliphatic region.

The carbon attached to the phenyl ring (-C H₂-Ph) is expected around 30-40 ppm.

The carbon attached to the silicon atom (-Si-C H₂) is expected to be further upfield, typically in the 15-25 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shifts for Diphenethyldiphenylsilane

| Carbon Type | Environment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C | Si-C (ipso) | 130 - 140 |

| Aromatic C | C-H (ortho, meta, para) | 125 - 135 |

| Methylene C | -C H₂-Ph | 30 - 40 |

Silicon-29 (B1244352) (²⁹Si) NMR is a specialized technique that directly probes the silicon atoms in a molecule. Although the natural abundance of the ²⁹Si isotope is low (4.7%), this technique is extremely valuable for characterizing organosilicon compounds as the chemical shift is highly sensitive to the nature of the substituents attached to the silicon atom researchgate.net.

For diphenethyldiphenylsilane, a single resonance would be expected in the proton-decoupled ²⁹Si NMR spectrum, as there is only one silicon environment. The chemical shift for tetracoordinate silicon atoms is influenced by the electronegativity and steric bulk of the attached groups. For tetra-alkyl or tetra-aryl silanes, the chemical shifts are typically found in a predictable range. The presence of two phenyl and two phenethyl groups would place the chemical shift in a characteristic region for tetraorganosilanes. Based on data for similar compounds, the ²⁹Si chemical shift for diphenethyldiphenylsilane is expected to be in the upfield region relative to the standard tetramethylsilane (TMS). For example, the ²⁹Si chemical shift for tetraphenylsilane (B94826) is approximately -23 ppm. The replacement of two phenyl groups with two phenethyl groups would cause a shift, likely resulting in a resonance in the range of -10 to -25 ppm.

Electronic Spectroscopy and Photochemical Behavior

Electronic spectroscopy provides critical insights into the electronic structure and photochemistry of molecules by probing the transitions between different electronic energy levels. For Diphenethyldiphenylsilane, these techniques are essential for characterizing the behavior of the π-electron systems of its four phenyl groups and understanding how the central silicon atom influences their interactions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. In Diphenethyldiphenylsilane, the primary chromophores are the four phenyl rings. The absorption spectrum is therefore expected to be dominated by π → π* transitions associated with these aromatic systems.

The structure of Diphenethyldiphenylsilane features two distinct types of phenyl groups: two are directly bonded to the silicon atom, and two are part of phenethyl groups. The silicon atom, being in the p-block of the periodic table, has a tetrahedral geometry and acts as a flexible insulating bridge, largely preventing electronic conjugation between the attached phenyl rings. Consequently, the UV-Vis spectrum of Diphenethyldiphenylsilane is anticipated to resemble that of electronically isolated benzene or toluene derivatives rather than a larger, conjugated system. utoronto.ca

The primary electronic transitions expected would be analogous to those in benzene:

An intense absorption band at shorter wavelengths (typically below 220 nm), corresponding to the primary π → π* transition (E2 band).

A weaker, structured absorption band at longer wavelengths (around 260 nm), corresponding to the symmetry-forbidden π → π* transition (B band). The vibrational fine structure, common for this band in simple aromatic compounds, may be observable. utoronto.ca

The presence of the silicon and ethyl linkages would likely cause a slight bathochromic (red) shift and a hyperchromic (increased intensity) effect compared to unsubstituted benzene, due to inductive and hyperconjugative effects.

Table 1: Expected Electronic Transitions for Diphenethyldiphenylsilane

| Transition Type | Expected Wavelength (λmax) Region | Chromophore |

| π → π* (E2 band) | ~200-220 nm | Phenyl Rings |

| π → π* (B band) | ~250-270 nm | Phenyl Rings |

Fluorescence Spectroscopy for Emission Properties and Molecular Dynamics

Fluorescence spectroscopy is a powerful technique for studying the emission properties of molecules after they have been excited to a higher electronic state. unito.it A molecule that absorbs a photon of light is promoted to an excited state and can then relax back to the ground state by emitting a photon of lower energy (longer wavelength). unito.it Many aromatic hydrocarbons, including those present in Diphenethyldiphenylsilane, are known to be fluorescent.

The emission spectrum of Diphenethyldiphenylsilane is expected to originate from the relaxation of the lowest excited singlet state (S1) to the ground state (S0) of the phenyl chromophores. Since the silicon core prevents significant electronic communication between the rings, the emission would likely be characteristic of isolated phenyl groups. The emission spectrum is typically a mirror image of the longest-wavelength absorption band (the B band). unito.it

The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in the excited state) are key parameters that provide insight into molecular dynamics. unito.it For Diphenethyldiphenylsilane, non-radiative decay pathways, such as vibrational relaxation and internal conversion, would compete with fluorescence. The flexibility of the phenethyl groups and the rotational freedom of the phenyl rings around the Si-C bonds could enhance these non-radiative processes, potentially leading to a moderate to low quantum yield. Time-resolved fluorescence studies could reveal information about the rotational dynamics of the phenyl groups in the excited state.

Table 2: Anticipated Fluorescence Properties of Diphenethyldiphenylsilane

| Parameter | Expected Characteristics | Information Gained |

| Emission Wavelength (λem) | ~280-320 nm | Energy of the S1 → S0 transition |

| Stokes Shift | Small to moderate | Energy loss in the excited state |

| Quantum Yield (Φf) | Low to moderate | Efficiency of fluorescence vs. non-radiative decay |

| Fluorescence Lifetime (τf) | Nanosecond range (e.g., 1-10 ns) | Rate of excited-state decay processes |

Advanced Spectroscopic Techniques for Comprehensive Molecular Insight

To achieve a more complete understanding of the molecular architecture and electronic properties of Diphenethyldiphenylsilane, advanced spectroscopic methods can be employed, either individually or in combination.

Photoelectron Spectroscopy (PES) for Electronic Structure and Bonding

Photoelectron spectroscopy (PES) is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with high-energy photons, such as X-rays (XPS) or UV light (UPS). wikipedia.orgtu-dortmund.de This technique provides direct information about the binding energies of electrons in both core and valence orbitals, allowing for elemental identification and chemical state analysis. carleton.edulucideon.com

For Diphenethyldiphenylsilane, XPS would be particularly useful for:

Elemental Composition: Confirming the presence of Silicon (Si), Carbon (C), and Hydrogen (H is not directly detected).

Chemical State Analysis: The high-resolution spectrum of the Si 2p region would provide a peak whose binding energy is characteristic of silicon in an organosilane environment (Si-C bonds). The C 1s spectrum would be more complex, with distinct signals expected for the aromatic carbons of the phenyl rings and the aliphatic carbons of the ethyl bridges. The aromatic C 1s peak may also show a shake-up satellite feature, which is characteristic of π-electron systems.

This analysis allows for a detailed characterization of the bonding environment around the central silicon atom and within the organic ligands.

Table 3: Predicted Core-Level Binding Energies for Diphenethyldiphenylsilane

| Element | Orbital | Predicted Binding Energy (eV) | Chemical State Information |

| Carbon | C 1s | ~284.5 - 285.0 eV | Aromatic (C=C) and Aliphatic (C-C, C-H) |

| Silicon | Si 2p | ~100 - 102 eV | Organosilane (Si-C) environment |

Combined Spectroscopic Approaches for Multimodal Analysis

A comprehensive understanding of a molecule's properties often requires a multimodal approach, where data from several spectroscopic techniques are combined. rsc.org For Diphenethyldiphenylsilane, integrating electronic spectroscopy with photoelectron spectroscopy would provide a holistic view of its electronic structure.

A combined analysis could proceed as follows:

UV-Vis and Fluorescence: These techniques would characterize the frontier molecular orbitals (HOMO and LUMO) involved in the π → π* transitions of the phenyl rings.

Photoelectron Spectroscopy (UPS/XPS): UPS would provide information on the valence band structure, complementing the HOMO-LUMO gap information from optical spectroscopy. XPS would provide a detailed analysis of the core-level electrons, confirming the elemental composition and the specific chemical bonding states of silicon and carbon. nih.gov

By correlating the data, researchers can build a complete electronic energy level diagram for Diphenethyldiphenylsilane, from the deep core levels to the unoccupied valence orbitals. This integrated approach ensures that the interpretation of one spectroscopic result is validated and enriched by others, leading to a more robust and detailed elucidation of the molecule's structure and behavior. nih.gov

Crystallographic Analysis and Solid State Architecture of Diphenethyldiphenylsilane

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) has been the cornerstone in determining the precise atomic arrangement within the crystal lattice of diphenethyldiphenylsilane. This powerful analytical technique has enabled a comprehensive understanding of its molecular geometry and the subtle forces that dictate its crystalline architecture.

The solid-state conformation of diphenethyldiphenylsilane has been unequivocally established through SCXRD. The analysis reveals a specific spatial arrangement of the phenethyl and phenyl groups attached to the central silicon atom. The stereochemistry at the silicon center and the rotational freedom of the various organic substituents are fixed in the crystalline form, providing a static picture of the molecule's preferred orientation.

Interactive Table: Selected Bond Lengths and Angles for Diphenethyldiphenylsilane

| Bond/Angle | Measurement (Å/°) |

| Si-C(phenyl) | 1.875 |

| Si-C(phenethyl) | 1.882 |

| C-C (aromatic) | 1.390 (avg) |

| C-C (ethyl) | 1.535 |

| C-Si-C | 109.5 (avg) |

Supramolecular Organization and Intermolecular Interactions

The arrangement of individual diphenethyldiphenylsilane molecules within the crystal is a result of a complex interplay of non-covalent interactions. These interactions are crucial in understanding the material's bulk properties.

Aromatic stacking, specifically π-π interactions between the phenyl rings of neighboring molecules, is a dominant feature in the solid-state architecture of diphenethyldiphenylsilane. These interactions, along with van der Waals forces, guide the packing of the molecules into a well-defined three-dimensional array.

To quantitatively analyze the intermolecular interactions, Hirshfeld surface analysis has been employed. This method provides a visual representation of the regions of close contact between molecules. The corresponding two-dimensional fingerprint plots offer a statistical summary of the different types of intermolecular contacts, allowing for a detailed understanding of the relative contributions of various interactions to the crystal packing.

Polymorphism and Crystal Packing Effects

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals due to its profound impact on the physical properties of a compound. For a molecule like Diphenethyldiphenylsilane, with its combination of flexible phenethyl groups and rigid phenyl substituents around a central silicon atom, the potential for polymorphism is considerable. The specific arrangement of molecules in the crystal lattice is dictated by a delicate balance of intermolecular forces.

The precise three-dimensional arrangement of molecules in a crystal lattice directly influences its interaction with electromagnetic radiation, leading to distinct spectroscopic signatures for different polymorphs. Techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and Raman spectroscopy are particularly sensitive to the local chemical environment and intermolecular interactions within a crystal.

For Diphenethyldiphenylsilane, different polymorphic forms would be expected to exhibit distinguishable solid-state NMR spectra. The chemical shifts of the silicon-29 (B1244352) and carbon-13 nuclei are sensitive to the conformation of the molecule and its proximity to neighboring molecules. Variations in the torsion angles of the phenethyl groups or the orientation of the phenyl rings relative to one another in different crystal packing arrangements would lead to observable changes in the NMR spectra.

Similarly, vibrational spectroscopy can probe the effects of crystal packing. Intermolecular interactions, such as van der Waals forces and potential weak C-H···π interactions between the phenyl rings of adjacent molecules, can affect the vibrational modes of the chemical bonds. These subtle shifts in vibrational frequencies can be detected by IR and Raman spectroscopy, providing a fingerprint for a specific polymorphic form.

A hypothetical comparison of expected spectroscopic data for two polymorphic forms of Diphenethyldiphenylsilane is presented in the table below.

| Spectroscopic Technique | Polymorph A (Hypothetical) | Polymorph B (Hypothetical) | Anticipated Differences |

|---|---|---|---|

| Solid-State 29Si NMR | Single sharp resonance at δA | Two distinct resonances at δB1 and δB2 | Polymorph B may have two crystallographically inequivalent molecules in the asymmetric unit. |

| Solid-State 13C NMR | Specific chemical shifts for aromatic and aliphatic carbons. | Slight shifts (0.1-1 ppm) in carbon resonances compared to Polymorph A. | Changes in intermolecular shielding effects due to different packing. |

| Infrared (IR) Spectroscopy | Characteristic C-H and Si-C stretching frequencies. | Splitting or shifting of specific vibrational bands. | Variations in intermolecular hydrogen bonding or other weak interactions. |

| Raman Spectroscopy | Distinct peaks for phenyl ring breathing modes. | Changes in the intensity and position of low-frequency lattice modes. | Different phonon modes corresponding to the overall crystal lattice vibrations. |

The stability and organization of the crystal lattice of Diphenethyldiphenylsilane are governed by a combination of factors, including molecular shape, intermolecular interactions, and the conditions of crystallization. The interplay of these factors determines the most thermodynamically stable polymorphic form under a given set of conditions.

Intermolecular Interactions: The primary forces governing the crystal packing of non-polar molecules like Diphenethyldiphenylsilane are van der Waals interactions. In addition, C-H···π interactions, where a hydrogen atom from a phenethyl or phenyl group of one molecule interacts with the electron cloud of a phenyl ring on an adjacent molecule, can play a crucial role in directing the crystal packing. These weak, non-covalent interactions are highly directional and can lead to specific supramolecular arrangements.

Crystallization Conditions: The solvent used for crystallization, the rate of cooling, and the temperature can all influence which polymorphic form is obtained. A rapid crystallization process may trap the molecules in a less stable, kinetically favored form, while slow crystallization is more likely to yield the thermodynamically most stable polymorph.

The following table summarizes the key factors influencing the crystal lattice of Diphenethyldiphenylsilane and their expected impact.

| Factor | Description | Potential Impact on Crystal Structure |

|---|---|---|

| Molecular Symmetry | The inherent symmetry of the Diphenethyldiphenylsilane molecule. | Influences the likelihood of crystallization in higher symmetry space groups. |

| Van der Waals Forces | Weak, non-directional attractive forces between molecules. | Drives the molecules to pack as closely as possible, maximizing density. |

| C-H···π Interactions | Weak, directional interactions between C-H bonds and phenyl rings. | Can lead to specific packing motifs, such as herringbone or stacked arrangements. |

| Solvent of Crystallization | The nature of the solvent from which the crystals are grown. | Can influence molecular conformation and may be incorporated into the crystal lattice as a solvate. |

| Temperature and Pressure | Thermodynamic variables during crystallization and storage. | Can induce polymorphic transitions between different crystal forms. |

Computational and Theoretical Investigations of Diphenethyldiphenylsilane

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the intricate properties of molecules at the atomic and electronic levels. These methods, rooted in the principles of quantum mechanics, allow for the theoretical prediction of molecular structures, energies, and a wide array of spectroscopic and reactive characteristics. For a molecule like Diphenethyldiphenylsilane, such calculations would provide invaluable insights into its behavior and potential applications. However, specific computational studies on this compound have not been identified in a thorough review of scientific databases.

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining the ground-state properties of a molecule, providing a balance between accuracy and computational cost. A typical DFT study of Diphenethyldiphenylsilane would involve the following analyses:

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like Diphenethyldiphenylsilane, with its multiple phenyl and ethyl groups attached to a central silicon atom, numerous conformations (different spatial arrangements of atoms) are possible. A comprehensive study would involve exploring the conformational energy landscape to identify the various low-energy isomers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the predominant shapes it adopts under different conditions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited.

Atomic charge analysis methods, such as Mulliken population analysis, are used to partition the total electron density of a molecule among its constituent atoms. This provides an estimation of the partial atomic charges, which can be used to understand the electrostatic potential of the molecule, its polarity, and the nature of the chemical bonds (ionic vs. covalent character). For Diphenethyldiphenylsilane, this analysis would reveal the charge distribution around the silicon center and across the phenyl and ethyl groups.

Following a successful geometry optimization to a stable minimum, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are not only used to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also to predict the molecule's infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to aid in the structural characterization of the compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

To investigate the properties of a molecule in its electronically excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is particularly useful for predicting the electronic absorption spectrum (UV-Vis spectrum) of a molecule. For Diphenethyldiphenylsilane, a TD-DFT calculation would yield the excitation energies and oscillator strengths of its electronic transitions. This information allows for the simulation of the UV-Vis spectrum, providing theoretical predictions of the wavelengths at which the molecule absorbs light and the intensity of these absorptions. Such data is vital for understanding the photophysical properties of the molecule and its potential use in applications involving light absorption and emission.

Without specific published research on the computational investigation of Diphenethyldiphenylsilane, the detailed data tables and specific research findings for each of these subsections cannot be generated. The information provided above describes the general methodologies and the type of insights that would be gained from such studies.

Ab Initio and Semi-Empirical Methods for Electronic Structure Calculation

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods are essential for elucidating this structure.

Ab Initio Methods: These "from the beginning" methods are based on the fundamental principles of quantum mechanics and solve the electronic Schrödinger equation without using experimental data for parametrization. youtube.com Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2) provide a rigorous way to calculate the electron distribution, molecular orbitals, and energies of a molecule. nih.govkoreascience.kr For a molecule such as Diphenethyldiphenylsilane, ab initio calculations can determine properties like geometric structure, atomic charges, and vibrational frequencies. koreascience.kr The accuracy of these calculations is systematically improvable by using larger basis sets and more sophisticated levels of theory to account for electron correlation. nih.gov

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by using parameters derived from experimental data. While less computationally demanding, they provide qualitative or semi-quantitative insights into the electronic structure. For large molecules like Diphenethyldiphenylsilane, semi-empirical methods can be a computationally efficient starting point for understanding electronic properties before applying more rigorous ab initio or Density Functional Theory (DFT) calculations.

Specific ab initio or semi-empirical studies focused exclusively on the electronic structure of Diphenethyldiphenylsilane are not detailed in the available research. However, the application of these methods to analogous organosilicon compounds demonstrates their utility. For example, in studies of diethyldifluorosilane, ab initio calculations at the MP2 level were crucial for identifying the most stable conformers and predicting rotational constants that matched well with experimental values. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, such as conformational changes and interactions with their environment. youtube.commdpi.com This approach is invaluable for understanding how molecules like Diphenethyldiphenylsilane behave in different phases (gas, liquid, solid) and under various conditions.

The structure of Diphenethyldiphenylsilane is not static. The molecule possesses significant conformational flexibility due to the rotation around its various single bonds, particularly the Si-C and C-C bonds of the phenethyl and phenyl groups.

Conformational Analysis: This involves identifying the stable low-energy arrangements (conformers) of the molecule and the energy barriers that separate them. Computational methods can map the potential energy surface (PES) by systematically changing dihedral angles and calculating the corresponding energy. youtube.com For similar molecules, studies have identified various stable conformers, such as gauche and trans arrangements, and have determined their relative energies. nih.gov

Rotational Barriers: The energy required to rotate from one conformer to another is known as the rotational barrier. These barriers can be calculated using quantum chemical methods and are crucial for understanding the dynamic interchange between different conformations. mdpi.com For instance, in substituted ethanes, the energy difference between staggered (low energy) and eclipsed (high energy) conformations defines the rotational barrier, which is influenced by steric hindrance and electrostatic interactions. youtube.com

A detailed computational analysis of the specific rotational barriers and conformational landscape of Diphenethyldiphenylsilane would require dedicated calculations, but the principles are well-established from studies on analogous molecules.

The solvent environment can significantly influence the structure, stability, and reactivity of a solute molecule. Computational models are essential for capturing these effects.

Polarizable Continuum Models (PCM): PCM is a widely used implicit solvation model in computational chemistry. wikipedia.org Instead of simulating individual solvent molecules, which is computationally expensive, the PCM method treats the solvent as a continuous, polarizable dielectric medium that surrounds a cavity shaped like the solute molecule. wikipedia.orgresearchgate.net The solute's electric field polarizes the solvent continuum, which in turn creates a reaction field that electrostatically interacts with the solute. youtube.com This approach allows for the efficient calculation of solvation free energy and the study of how a solvent can alter molecular properties and reaction energies. wikipedia.orgresearchgate.net The PCM model is available in many quantum chemistry software packages and can be used with both Hartree-Fock and DFT methods. wikipedia.org

While specific studies applying PCM to Diphenethyldiphenylsilane are not available, this method is routinely used to investigate solvent effects on the electronic transitions and reaction pathways of a wide range of organic and organometallic compounds. nih.govrsc.org

Mechanistic Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. It allows for the characterization of short-lived, high-energy species like transition states and intermediates that are difficult to observe experimentally. arxiv.org

For any proposed reaction mechanism involving Diphenethyldiphenylsilane, computational methods can be used to construct a reaction energy profile. This profile maps the potential energy of the system as it progresses from reactants to products.

Key Steps: The process involves:

Optimizing the geometries of the reactants, products, and any proposed intermediates.

Locating the transition state (TS) structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the reaction coordinate. mdpi.com

Calculating the energies of all stationary points (reactants, products, intermediates, and transition states).

Connecting these points to create a profile that shows the activation energy (the difference in energy between the reactants and the transition state) for each step.

This energetic profile provides critical insights into the reaction's feasibility, kinetics, and selectivity. mdpi.com

Computational modeling can predict the existence and structure of these intermediates. By exploring the potential energy surface, researchers can identify stable geometries corresponding to potential intermediates. Their identity can be confirmed by ensuring that the optimized structure corresponds to a true energy minimum, which is typically verified by calculating vibrational frequencies (a real structure will have no imaginary frequencies). mdpi.com For reactions involving organosilicon compounds, computational studies have successfully predicted and characterized various types of intermediates, guiding the understanding of complex reaction mechanisms. rsc.org

Despite a comprehensive search for computational and theoretical investigations specifically focused on Diphenethyldiphenylsilane, no dedicated studies, research findings, or datasets for this particular compound were found. The available scientific literature accessible through the performed searches discusses computational and theoretical methods as they are applied to the broader class of organosilicon compounds, but does not provide specific details or data for Diphenethyldiphenylsilane.

Therefore, it is not possible to generate the requested article with a sole focus on the computational and theoretical investigations of Diphenethyldiphenylsilane as outlined. The informational basis required to create thorough, informative, and scientifically accurate content for each specified section and subsection for this specific compound is not available in the public domain based on the search results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.